MI-1061

Description

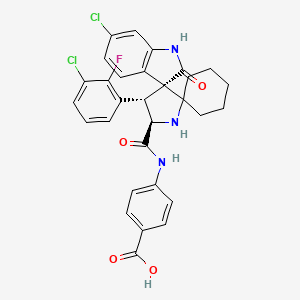

Structure

3D Structure

Properties

InChI |

InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDSEXPFIMKDMF-LOLKONATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26Cl2FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MI-1061: A Potent MDM2-p53 Interaction Inhibitor

A Note to the Reader: Initial query data suggested an investigation into MI-1061 as an inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. However, extensive analysis of the available scientific literature definitively identifies this compound not as a menin-MLL inhibitor, but as a highly potent, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2) and p53 protein-protein interaction. This guide has been structured to deliver a comprehensive and accurate technical overview of this compound's true mechanism of action.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled, in large part, by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the excessive ubiquitination and subsequent proteasomal degradation of p53. This functional inactivation of p53 allows cancer cells to evade apoptosis and proliferate uncontrollably. Disrupting the MDM2-p53 interaction has therefore emerged as a compelling therapeutic strategy to reactivate p53 in cancers that retain wild-type p53. This compound is a spiro-oxindole-based compound designed for this purpose.[1][2]

Core Mechanism: High-Affinity Disruption of the MDM2-p53 Complex

This compound exerts its therapeutic effect by directly binding to MDM2 in the same hydrophobic pocket that p53 occupies, thereby physically blocking the protein-protein interaction.[3] This competitive inhibition is characterized by exceptional potency.

Binding Affinity and Kinetics

This compound demonstrates high affinity for MDM2, a key determinant of its potent biological activity. Quantitative biochemical assays have established the following key metrics:

| Parameter | Value | Description |

| IC₅₀ | 4.4 nM | The concentration of this compound required to inhibit 50% of the MDM2-p53 interaction in a biochemical assay. |

| Kᵢ | 0.16 nM | The inhibition constant, representing the intrinsic binding affinity of this compound to MDM2. |

| Table 1: Biochemical Potency of this compound [1][4][5] |

This sub-nanomolar binding affinity underscores the potent and specific nature of the interaction between this compound and its target.

Structural Basis of Interaction

While a co-crystal structure of this compound complexed with MDM2 is not publicly available, its design was based on a preceding compound, MI-77301, for which a co-crystal structure has been determined.[3] It is predicted that the carboxylic acid group on the phenyl ring of this compound plays a crucial role in its high-affinity binding, likely forming strong interactions with residues such as Lys94 and His73 within the MDM2 protein's p53-binding pocket.[3]

Cellular Consequences of MDM2 Inhibition by this compound

By preventing p53's degradation, this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor effects.

p53 Pathway Activation and Apoptosis Induction

The primary consequence of this compound activity in cancer cells with wild-type p53 is the stabilization and accumulation of the p53 protein.[1][3] This leads to the transcriptional activation of p53 target genes.[3]

Key Downstream Events:

-

Protein Accumulation: Treatment with this compound leads to a dose-dependent increase in the cellular levels of p53, as well as its transcriptional targets, MDM2 and the cell cycle regulator p21.[1][3]

-

Transcriptional Upregulation: Quantitative RT-PCR analyses have shown that this compound treatment significantly upregulates the transcription of key p53 target genes, including MDM2, p21 (also known as CDKN1A), and the pro-apoptotic gene PUMA.[3]

-

Induction of Apoptosis: The activation of the p53 pathway culminates in the induction of programmed cell death. This is evidenced by the robust cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in tumor tissues following this compound treatment.[1]

Figure 1: this compound Mechanism of Action. this compound inhibits MDM2, preventing p53 degradation. This leads to p53 accumulation, transcriptional activation of target genes, and ultimately, apoptosis.

Selective Cytotoxicity in p53 Wild-Type Cancer Cells

A critical feature of this compound's mechanism is its dependence on wild-type p53. This confers selectivity, as the compound is significantly more potent in cancer cells harboring functional p53 compared to those with mutated or deleted p53.

| Cell Line | p53 Status | IC₅₀ (nM) |

| SJSA-1 | Wild-Type | 100 |

| HCT-116 p53+/+ | Wild-Type | 250 |

| HCT-116 p53-/- | Knockout | >10,000 |

| Various AML/ALL | Wild-Type | 4.4 - 33.1 |

| Various Leukemia | Mutated p53 | >10,000 |

| Table 2: p53-Dependent Cellular Activity of this compound [1][3][4][5] |

This high degree of selectivity confirms that the anti-proliferative effects of this compound are mediated through its intended mechanism of p53 reactivation.

Experimental Protocols for Characterizing this compound Activity

The elucidation of this compound's mechanism of action relies on a suite of established biochemical and cell-based assays.

Protocol 1: MDM2-p53 Interaction Assay (Biochemical)

This type of assay is fundamental for determining the direct inhibitory effect of a compound on the target protein-protein interaction. A common format is a competitive binding assay.

Methodology (Illustrative Example):

-

Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide.

-

Plate Preparation: Add a fixed concentration of MDM2 and the fluorescent p53 peptide to the wells of a microplate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Allow the reaction to reach equilibrium.

-

Detection: Measure the fluorescence polarization (FP) or a similar signal. A high FP signal indicates the labeled peptide is bound to the large MDM2 protein.

-

Analysis: As this compound displaces the labeled peptide, the FP signal decreases. Plot the signal versus this compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blot for p53 Pathway Activation

This protocol is used to assess the cellular consequences of MDM2 inhibition by measuring changes in protein levels.

Methodology:

-

Cell Culture: Culture p53 wild-type cancer cells (e.g., SJSA-1 or HCT-116).

-

Treatment: Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for p53, MDM2, p21, and cleaved PARP. A loading control (e.g., GAPDH or β-actin) is essential.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Compare the band intensities between treated and control samples to determine the effect of this compound on protein levels.

Figure 2: Western Blot Experimental Workflow. A standard workflow to assess changes in protein expression following treatment with this compound.

In Vivo Efficacy and Pharmacodynamics

This compound is not only potent in vitro but also demonstrates significant anti-tumor activity in vivo. In preclinical xenograft models, such as those using SJSA-1 cells, oral administration of this compound has been shown to effectively activate the p53 pathway within the tumor tissue.[1] This leads to strong induction of apoptosis and results in significant tumor regression at well-tolerated doses.[1][5]

Conclusion

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Its mechanism of action is centered on its high-affinity binding to MDM2, which liberates p53 from negative regulation. This leads to the reactivation of the p53 tumor suppressor pathway, resulting in cell cycle arrest, apoptosis, and p53-dependent cancer cell death. The clear dependence on wild-type p53 for its activity provides a strong rationale for its development in cancers characterized by MDM2 overexpression and functional p53.

References

-

Li, Y., et al. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry. Available from: [Link]

-

MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. The American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

MI-1061: A Potent Spiro-Oxindole Inhibitor of the MDM2-p53 Interaction for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MI-1061 is a highly potent, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] As a member of the spiro-oxindole class of compounds, this compound has demonstrated significant preclinical anti-tumor activity by reactivating the p53 tumor suppressor pathway.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols for its evaluation.

The MDM2-p53 Axis: A Critical Target in Oncology

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the function of wild-type p53 is abrogated through various mechanisms, a common one being the overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions. The inhibition of the MDM2-p53 interaction is a well-validated therapeutic strategy to restore p53 activity in cancer cells retaining wild-type p53.

This compound: Chemical Properties and Mechanism of Action

This compound is a chemically stable spiro-oxindole derivative designed to mimic the key interactions of p53 with MDM2.[2] Its chemical stability is a significant improvement over earlier generations of spiro-oxindole inhibitors.[2]

Chemical Structure:

-

CAS Number: 1410737-34-6[1]

The primary mechanism of action of this compound is the high-affinity binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[2] This prevents MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 lead to the transcriptional activation of its downstream target genes, such as p21, which in turn mediates cell cycle arrest and apoptosis in cancer cells.[3]

Figure 1: Mechanism of action of this compound.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibition of the MDM2-p53 interaction with a high binding affinity.[1][2] This translates to potent cellular activity in cancer cell lines with wild-type p53.

| Parameter | Value | Reference |

| IC50 (MDM2-p53 Interaction) | 4.4 nM | [1] |

| Ki (MDM2 Binding) | 0.16 nM | [1] |

| Cellular IC50 (SJSA-1 cells) | 100 nM | [1] |

| Cellular IC50 (HCT-116 p53+/+ cells) | 250 nM | [1] |

| Cellular IC50 (HCT-116 p53-/- cells) | >10,000 nM | [1] |

The selectivity of this compound for p53 wild-type cells is evident from the significantly higher IC50 value in the p53 knockout HCT-116 cell line.[1]

In Vivo Efficacy

In vivo studies using a human osteosarcoma xenograft model (SJSA-1) in mice have demonstrated the potent anti-tumor activity of this compound.[2][3] Oral administration of this compound led to the activation of the p53 pathway in tumor tissues, resulting in the accumulation of p53, MDM2, and the cell cycle inhibitor p21.[3] This pharmacodynamic effect was accompanied by a robust induction of apoptosis, as indicated by the cleavage of PARP.[3]

Treatment with this compound resulted in significant tumor regression in the SJSA-1 xenograft model, with the compound being well-tolerated at efficacious doses.[2][3]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's activity.

MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the inhibitory effect of this compound on the MDM2-p53 protein-protein interaction.

Materials:

-

Recombinant human MDM2 protein

-

Recombinant human p53 protein

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

HTRF detection reagents (e.g., anti-tag antibodies conjugated to a FRET donor and acceptor)

-

This compound

-

384-well low-volume white plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of MDM2 and p53 proteins to the wells of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.

-

Add the HTRF detection reagents and incubate for the recommended time, protected from light.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the IC50 value by plotting the HTRF signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Figure 2: Workflow for the MDM2-p53 HTRF assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

SJSA-1 or HCT-116 cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the levels of p53, MDM2, and p21 proteins in cells treated with this compound.

Materials:

-

SJSA-1 or HCT-116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting membranes

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

SJSA-1 cells

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject SJSA-1 cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot).

-

Analyze the tumor growth inhibition to assess the efficacy of this compound.

Figure 3: Workflow for an in vivo xenograft study.

Future Directions

This compound's high potency and favorable preclinical profile make it a valuable tool for further investigation into the therapeutic potential of MDM2-p53 inhibition. Its chemical scaffold has also served as a starting point for the development of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), which aim to degrade MDM2 rather than just inhibit its interaction with p53. Further studies are warranted to explore the full clinical potential of this compound and related compounds in the treatment of cancers with a wild-type p53 status.

References

-

Aguilar A, Sun W, Liu L, Lu J, McEachern D, Bernard D, Deschamps JR, Wang S. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. J Med Chem. 2014 Dec 26;57(24):10486-98. [Link]

-

This compound is an Orally Active MDM2 Inhibitor. Network of Cancer Research. [Link]

-

SJSA1 Xenograft Model. Altogen Labs. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

An In-Depth Technical Guide to the Discovery and Development of MI-1061: A Potent Spiro-oxindole Inhibitor of the MDM2-p53 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-1061 is a highly potent, orally bioavailable, and chemically stable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] As a member of the spiro-oxindole class of compounds, this compound was rationally designed to mimic the key interactions of the p53 tumor suppressor protein with its negative regulator, MDM2. By disrupting this interaction, this compound effectively reactivates the p53 pathway in cancer cells harboring wild-type p53, leading to cell cycle arrest, apoptosis, and significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols for its characterization.

Introduction: The Rationale for Targeting the MDM2-p53 Axis

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. The function of p53 is lost in a majority of human cancers, either through direct mutation of the TP53 gene or through functional inactivation of the wild-type p53 protein.

A primary mechanism of p53 inactivation in tumors with wild-type TP53 is the overexpression of the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally upregulates MDM2. In many cancers, amplification of the MDM2 gene leads to excessive levels of the MDM2 protein, effectively silencing the tumor-suppressive functions of p53.

The critical dependence of these tumors on the MDM2-p53 interaction for their survival presents a compelling therapeutic opportunity. Small-molecule inhibitors designed to disrupt this interaction can restore p53 function, thereby selectively inducing apoptosis in cancer cells. This compound emerged from extensive research efforts to develop potent and drug-like inhibitors of the MDM2-p53 interaction.

The Discovery and Chemical Synthesis of this compound

The development of this compound was a culmination of structure-based drug design and a deep understanding of the chemical liabilities of earlier spiro-oxindole MDM2 inhibitors.

Design Rationale: Overcoming Chemical Instability

Initial generations of spiro-oxindole inhibitors, while potent, were found to undergo a reversible retro-Mannich ring-opening-cyclization reaction in solution. This resulted in an equilibrium mixture of four diastereoisomers from a single compound, complicating preclinical development and posing a potential liability for a clinical candidate.

The design of this compound ingeniously exploited this chemical phenomenon. By creating a series of second-generation spiro-oxindoles with symmetrical substitution on the C2 position of the pyrrolidine ring, the retro-Mannich reaction was guided to an irreversible conversion into a single, thermodynamically stable diastereoisomer.[2][3][4] This innovative approach ensured the chemical and stereochemical stability of the final compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process rooted in the principles of organic chemistry, particularly the [3+2] cycloaddition reaction to form the core spiro-oxindole scaffold. While the specific, detailed synthetic route is proprietary and outlined in the primary literature, the general strategy for creating spirooxindole-pyrrolidine structures is well-established. It typically involves the reaction of an isatin-derived ketimine with an appropriate dipolarophile in the presence of a catalyst. The subsequent modifications introduce the necessary chemical moieties to optimize binding to the MDM2 protein and enhance pharmacokinetic properties.

Mechanism of Action: Reactivation of the p53 Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the MDM2-p53 interaction, thereby reactivating the p53 signaling pathway.

Biochemical Potency

This compound is a highly potent inhibitor of the MDM2-p53 interaction, with a reported inhibitory constant (Ki) of 0.16 nM and an IC50 of 4.4 nM in biochemical assays.[1] This high affinity is attributed to its optimized structure, which effectively mimics the three key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that insert into the corresponding hydrophobic pockets on the surface of MDM2.

Cellular Effects

In cancer cells with wild-type p53, treatment with this compound leads to a cascade of events indicative of p53 pathway activation:

-

p53 Stabilization and Accumulation: By preventing MDM2-mediated degradation, this compound causes a rapid increase in the intracellular levels of p53 protein.[1]

-

Upregulation of p53 Target Genes: The stabilized p53 acts as a transcription factor, leading to the increased expression of its downstream target genes. This includes the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins.[1]

-

Induction of Apoptosis: The culmination of p53 activation is the induction of programmed cell death, or apoptosis. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

The cellular activity of this compound is highly dependent on the p53 status of the cancer cells. In cell lines with mutated or deleted p53, this compound shows significantly reduced or no activity, highlighting its specific mechanism of action.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Development and In Vivo Efficacy

This compound has demonstrated significant antitumor activity in preclinical models of cancer.

In Vitro Activity

The potency of this compound has been evaluated in various cancer cell lines.

| Cell Line | p53 Status | IC50 (nM) |

| SJSA-1 (Osteosarcoma) | Wild-type | 100[1] |

| HCT-116 (Colon Cancer) | Wild-type | 250[1] |

| HCT-116 (Colon Cancer) | Knockout | >10,000[1] |

In Vivo Efficacy in Xenograft Models

The in vivo antitumor activity of this compound was assessed in a mouse xenograft model using the SJSA-1 osteosarcoma cell line, which has MDM2 amplification. Oral administration of this compound at a dose of 100 mg/kg daily for 14 days resulted in significant tumor regression.[1] Importantly, the treatment was well-tolerated, with no significant weight loss or other signs of toxicity observed in the treated animals.[1]

Pharmacodynamic studies in these xenograft models confirmed the on-target activity of this compound in vivo. Analysis of tumor tissues after treatment showed a marked accumulation of p53, MDM2, and p21 proteins, as well as robust cleavage of PARP, indicating strong induction of apoptosis within the tumor.[1]

Clinical Development Status

As of the latest available information, this compound is a preclinical candidate. There are no publicly registered clinical trials specifically for this compound. However, its potent activity and favorable preclinical profile have made it a valuable tool compound and a scaffold for the development of next-generation MDM2-targeted therapies, such as proteolysis-targeting chimeras (PROTACs).

Key Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the characterization of this compound.

MDM2-p53 Fluorescence Polarization (FP) Assay

This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., with 5-FAM)

-

Assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Assay Setup: In each well of the 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Addition of MDM2 and Peptide: Add the fluorescently labeled p53 peptide and recombinant MDM2 protein to each well. The final concentrations should be optimized for the specific assay conditions (e.g., 5 nM peptide and 10 nM MDM2).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for the MDM2-p53 fluorescence polarization assay.

Western Blot Analysis of p53 Pathway Activation

This protocol is used to detect changes in the protein levels of p53 and its downstream targets.

Materials:

-

Cancer cell lines (e.g., SJSA-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a testament to the power of structure-based drug design in developing highly potent and specific inhibitors of challenging protein-protein interactions. Its discovery has not only provided a valuable research tool for studying the p53 pathway but also laid the groundwork for the development of novel MDM2-targeted therapies. While the clinical development path for this compound itself is not clear, the insights gained from its development continue to inform the design of next-generation MDM2 inhibitors and degraders with the potential to offer new therapeutic options for patients with p53 wild-type cancers. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of spiro-oxindole compounds and exploring their efficacy in combination with other anticancer agents.

References

-

Aguilar, A., Sun, W., Liu, L., Lu, J., McEachern, D., Bernard, D., Deschamps, J. R., & Wang, S. (2014). Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. Journal of Medicinal Chemistry, 57(24), 10486–10498. [Link]

-

Network of Cancer Research. (2019, September 4). This compound is an Orally Active MDM2 Inhibitor. [Link]

-

Semantic Scholar. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. [Link]

-

Sun, W., et al. (2019). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 62(23), 10303-10319. [Link]

-

Adooq Bioscience. MDM2 inhibitors. [Link]

-

ResearchGate. Development of the MI series of spiro-oxindoles as MDM2 inhibitors. [Link]

-

Frontiers in Chemistry. (2021). Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. [Link]

-

MDPI. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. [Link]

-

ResearchGate. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles | Request PDF. [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to MI-1061: A Potent MDM2-p53 Interaction Inhibitor

Abstract

This technical guide provides a comprehensive overview of MI-1061, a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. In cancers retaining wild-type p53, the tumor suppressor's function is often abrogated through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This compound effectively disrupts this interaction, leading to the stabilization and activation of p53, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide will delve into the chemical structure, physicochemical properties, and the mechanism of action of this compound. Furthermore, it will provide detailed, field-proven protocols for the in vitro and in vivo evaluation of this compound's biological activity, offering researchers, scientists, and drug development professionals a thorough resource for utilizing this compound in their studies.

Introduction: The Rationale for Targeting the MDM2-p53 Axis

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. In a significant portion of human cancers where p53 is not mutated, its tumor-suppressive functions are often inactivated by the overexpression of its principal negative regulator, MDM2.[1] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, through its E3 ubiquitin ligase function, targeting p53 for degradation by the proteasome.[2] The inhibition of the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy for reactivating p53 in these cancers. This compound is a potent, orally bioavailable, and chemically stable spirooxindole-based inhibitor designed to fit into the p53-binding pocket of MDM2, effectively liberating p53 to exert its tumor-suppressive effects.[3][4]

Chemical and Physicochemical Properties of this compound

A thorough understanding of the chemical and physical characteristics of this compound is fundamental to its effective application in research and development.

Chemical Structure

The structural integrity of this compound underpins its high-affinity binding to MDM2.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C30H26Cl2FN3O4 | |

| Molecular Weight | 582.45 g/mol | |

| IUPAC Name | 4-((3'S,4'R,5'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-cyclohexyl-2-oxo-1,2-dihydrodispiro[indole-3,2'-pyrrolidine-3',3''-piperidine]-5-carboxamido)benzoic acid | (Derived from structure) |

| CAS Number | 1410737-34-6 | [4] |

| SMILES | O=C(O)C1=CC=C(NC([C@]4(C(NC5=C4C=CC(Cl)=C5)=O)C62CCCCC6)=O)C=C1 | (Derived from structure) |

| Appearance | White to off-white solid | [4] |

| Purity | >98% | (Commonly available) |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months. | (General recommendation) |

Mechanism of Action: Restoring p53 Function

This compound exerts its anti-tumor effects through a well-defined mechanism of action centered on the reactivation of the p53 tumor suppressor pathway.

Inhibition of the MDM2-p53 Interaction

The core of this compound's activity lies in its high-affinity binding to the p53-binding pocket on the MDM2 protein. This binding is highly specific and potent, as evidenced by its low nanomolar IC50 and sub-nanomolar Ki values.[4] By occupying this pocket, this compound sterically hinders the interaction between MDM2 and p53.[3]

p53 Stabilization and Accumulation

The disruption of the MDM2-p53 complex prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53 protein within the nucleus of cancer cells.[2]

Activation of p53 Downstream Signaling

Accumulated nuclear p53 acts as a transcription factor, upregulating the expression of its target genes. These include:

-

MDM2: In a negative feedback loop, p53 upregulates MDM2 transcription.[5]

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, typically at the G1/S and G2/M checkpoints.[6]

-

PUMA (p53 upregulated modulator of apoptosis) and BAX: Pro-apoptotic proteins of the Bcl-2 family that initiate the intrinsic apoptotic cascade.[2]

The culmination of these events is the induction of apoptosis and a halt in the proliferation of cancer cells that harbor wild-type p53.[3]

Caption: this compound Mechanism of Action.

Biological Activity and Efficacy

The biological effects of this compound have been demonstrated in both in vitro and in vivo models, highlighting its potential as an anti-cancer agent.

In Vitro Potency

This compound exhibits potent inhibitory activity against the MDM2-p53 interaction and demonstrates selective cytotoxicity in cancer cell lines with wild-type p53.

| Parameter | Value | Cell Line/Assay | Source |

| IC50 (MDM2-p53 Interaction) | 4.4 nM | Biochemical Assay | [4] |

| Ki (MDM2 Binding) | 0.16 nM | Biochemical Assay | [4] |

| IC50 (Cell Growth Inhibition) | 100 nM | SJSA-1 (osteosarcoma, p53+/+) | [4] |

| IC50 (Cell Growth Inhibition) | 250 nM | HCT-116 (colorectal carcinoma, p53+/+) | [4] |

| IC50 (Cell Growth Inhibition) | >10,000 nM | HCT-116 (p53-/-) | [4] |

In Vivo Anti-Tumor Activity

Oral administration of this compound has been shown to effectively suppress tumor growth in xenograft models. In the SJSA-1 osteosarcoma xenograft model, daily oral administration of this compound at 100 mg/kg for 14 days resulted in significant tumor regression.[3] Importantly, these studies also indicated that this compound was well-tolerated, with no significant weight loss or signs of toxicity in the treated animals.[3]

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound.

Western Blot Analysis of p53 and MDM2 Activation

This protocol is designed to qualitatively assess the accumulation of p53 and the upregulation of its target gene, MDM2, following treatment with this compound.[5]

Materials:

-

Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT-116)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C.

-

SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imager.

Expected Outcome: A dose-dependent increase in both p53 and MDM2 protein levels in this compound-treated cells compared to the vehicle control. GAPDH levels should remain consistent across all lanes.

Cell Viability Assessment using WST-8 Assay

This colorimetric assay measures cell viability by quantifying the activity of cellular dehydrogenases.[7][8]

Materials:

-

96-well plates

-

Cancer cell lines (p53+/+ and p53-/-)

-

Complete cell culture medium

-

This compound

-

DMSO

-

WST-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach.

-

Treatment: Treat cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: WST-8 Cell Viability Assay Workflow.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

6-well plates

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described for the Western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Conclusion and Future Directions

This compound is a valuable research tool for investigating the p53 signaling pathway and holds promise as a scaffold for the development of novel anti-cancer therapeutics. Its high potency, selectivity, and oral bioavailability make it an attractive candidate for further preclinical and clinical investigation. The development of PROTAC (PROteolysis TArgeting Chimera) molecules based on this compound, which aim to induce the degradation of MDM2 rather than just inhibit its interaction with p53, represents an exciting evolution of this therapeutic strategy.[2][10] As our understanding of the complexities of the p53 network grows, targeted agents like this compound will continue to be instrumental in devising more effective cancer treatments.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

- Aguilar, A., et al. (2014). Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannichring-opening-cyclization reaction mechanism in spiro-oxindoles. Journal of Medicinal Chemistry, 57(24), 10486-98.

-

HiMedia Laboratories. (n.d.). EZcountTM WST-8 Cell Assay Kit. Retrieved from [Link]

-

OZ Biosciences. (n.d.). WST-8 CELL PROLIFERATION ASSAY KIT. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual Enhanced Cell Counting Kit 8 (WST-8 / CCK8). Retrieved from [Link]

-

Network of Cancer Research. (2019). This compound is an Orally Active MDM2 Inhibitor. Retrieved from [Link]

- Aguilar A, et al. (2014). Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannichring-opening-cyclization reaction mechanism in spiro-oxindoles. J Med Chem. 2014 Dec 26;57(24):10486-98.

- Sun, D., et al. (2018). Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 61(24), 11213-11233.

-

MDPI. (2022). MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation. Retrieved from [Link]

- Shangary, S., & Wang, S. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proceedings of the National Academy of Sciences, 105(10), 3933-3938.

- Zhao, Y., et al. (2021). Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Cell & Bioscience, 11(1), 1-19.

- Tolcher, A. W., et al. (2021). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research, 27(10), 2874-2884.

-

ResearchGate. (2016). Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Retrieved from [Link]

- Wang, S., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(24), 10121-10137.

- Poplawski, J. E., & Ryder, S. P. (2018). Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 61(24), 11029-11031.

Sources

- 1. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pnas.org [pnas.org]

- 7. himedialabs.com [himedialabs.com]

- 8. zellx.de [zellx.de]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Target Binding Affinity of MI-1061, a Potent MDM2-p53 Interaction Inhibitor

A Note to the Researcher: Initial analysis of the topic "MI-1061 target binding affinity" alongside broader contextual keywords suggests a potential conflation of therapeutic targets. This guide will clarify that this compound is a potent inhibitor of the MDM2-p53 protein-protein interaction , not the Menin-Mixed Lineage Leukemia (MLL) interaction.[1][2][3][4] We will therefore provide a comprehensive technical overview of this compound's binding affinity to its designated target, MDM2, in line with the core requirements of this guide. For researchers interested in the Menin-MLL interaction, potent inhibitors such as MI-1481, MI-463, and MI-503 are relevant, and their investigation is encouraged through separate literature reviews.[5][6]

Executive Summary

This compound has emerged as a highly potent, orally bioavailable, and chemically stable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][3][4] Its high binding affinity for MDM2, with a reported inhibitory constant (Kᵢ) of 0.16 nM and an IC₅₀ of 4.4 nM, underscores its potential as a therapeutic agent.[1][3][4] This guide will provide an in-depth exploration of the methodologies used to determine the binding affinity of this compound to MDM2, the structural basis of this interaction, and the functional consequences in cellular and preclinical models.

The MDM2-p53 Interaction: A Critical Oncogenic Axis

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53.[7][8] It functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its tumor-suppressive functions. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy.[8]

Caption: The p53-MDM2 negative feedback loop.

This compound: A Potent Disruptor of the MDM2-p53 Interaction

This compound is a spiro-oxindole-based compound designed for high-affinity binding to the p53-binding pocket of MDM2.[3] This direct binding competitively inhibits the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53.[2] The subsequent activation of the p53 pathway results in the transcriptional upregulation of target genes like p21 and PUMA, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of MI-1061: A Potent MDM2-p53 Interaction Inhibitor

This document provides an in-depth technical overview of the preclinical studies conducted on MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this guide synthesizes key findings on the molecule's mechanism of action, in vitro potency, in vivo efficacy, and pharmacodynamic profile, offering a comprehensive understanding of its foundational role in the development of p53-reactivating cancer therapies.

Introduction: Targeting the Guardian of the Genome

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of over 50% of human cancers.[1] In many other cancers, p53 remains functional (wild-type) but is rendered inert by its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds directly to p53, promoting its ubiquitination and subsequent proteasomal degradation, effectively silencing this crucial tumor suppression pathway.

The inhibition of the MDM2-p53 interaction has emerged as a compelling therapeutic strategy to restore p53 function in cancer cells.[1][2] this compound was developed as a chemically stable, potent, and orally active MDM2 inhibitor designed to fit into the p53-binding pocket of MDM2, thereby liberating p53 from negative regulation.[2][3] This guide details the preclinical evidence that validates its mechanism and establishes its anti-tumor activity.

Core Mechanism of Action: Reactivation of the p53 Pathway

The therapeutic rationale for this compound is centered on its ability to disrupt the MDM2-p53 autoregulatory loop. By occupying the p53 binding cleft on the MDM2 protein, this compound prevents MDM2 from binding to and degrading p53. This leads to the rapid accumulation of functional p53 protein within the cancer cell.

Stabilized p53 can then translocate to the nucleus and act as a transcription factor, upregulating a suite of target genes responsible for its tumor-suppressive effects. Key downstream events include:

-

Induction of Cell Cycle Arrest: Mediated by the upregulation of genes like p21 (CDKN1A).

-

Initiation of Apoptosis: Driven by the increased expression of pro-apoptotic genes such as PUMA.[4]

-

MDM2 Feedback Loop: As a direct transcriptional target of p53, MDM2 protein levels also increase following p53 activation, a hallmark indicator that the pathway has been successfully engaged by an inhibitor.[2][4]

In Vitro Preclinical Assessment

A series of in vitro experiments were essential to quantify the potency and specificity of this compound and to confirm its cellular mechanism of action.

Experimental Workflow: From Binding to Cellular Effect

The in vitro evaluation of this compound follows a logical progression designed to validate its activity at the molecular, pathway, and cellular levels.

Binding Affinity and Potency

This compound demonstrates high-affinity binding to MDM2, effectively competing with p53. This was quantified using standard biochemical assays.

| Parameter | Value | Source |

| Ki (Binding Affinity) | 0.16 nM | [3][4] |

| IC50 (Inhibitory Conc.) | 4.4 nM | [2][3][5] |

These values establish this compound as a highly potent inhibitor of the MDM2-p53 interaction at the molecular level.

Cell Growth Inhibition and p53-Dependence

The primary therapeutic effect of this compound is the selective inhibition of proliferation in cancer cells with wild-type (WT) p53. This was validated across multiple cell lines.

Protocol: Cell Viability Assay

-

Cell Plating: Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Results Summary: this compound potently inhibits the growth of cancer cells harboring wild-type p53 while showing minimal activity in cells lacking functional p53, confirming its on-target, p53-dependent mechanism.

| Cell Line | p53 Status | IC50 (nM) | Source |

| SJSA-1 (Osteosarcoma) | Wild-Type | 100 | [2][3] |

| HCT-116 p53+/+ (Colon) | Wild-Type | 250 | [2][3] |

| HCT-116 p53-/- (Colon) | Knockout | >10,000 | [2][3] |

| RS4;11 (Leukemia) | Wild-Type | >100 (inferred) | [4] |

Cellular Mechanism Confirmation

To verify that growth inhibition was due to p53 pathway activation, downstream markers were assessed via Western blot and flow cytometry. Treatment of p53 WT cells with this compound leads to a dose-dependent:

-

Induction of apoptosis, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[2][4]

In Vivo Preclinical Assessment

In vivo studies using animal models are critical for evaluating a drug candidate's anti-tumor efficacy, pharmacodynamic (PD) effects in the tumor microenvironment, and overall safety profile.[6]

Experimental Workflow: Tumor Xenograft Efficacy Study

The standard preclinical model for assessing anti-cancer agents like this compound is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[6][7]

Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in multiple xenograft models.

Protocol: SJSA-1 Xenograft Efficacy Study

-

Model: Athymic nude mice are implanted subcutaneously with SJSA-1 cells.

-

Treatment: Once tumors reach approximately 100-200 mm³, mice are treated orally (p.o.) with this compound at 100 mg/kg, daily, for a period of 14 days.[2][5]

-

Endpoints: Tumor volume and body weight are measured regularly.

-

Results: Treatment with this compound resulted in strong antitumor activity and significant tumor regression.[2][5] In the RS4;11 leukemia model, this compound effectively retarded tumor growth compared to the vehicle control.[4]

In Vivo Pharmacodynamics and Safety

To confirm that the observed tumor regression was due to the intended mechanism, pharmacodynamic studies were performed.

-

Target Engagement: Tumor tissues harvested from mice treated with a single oral dose of this compound (100 mg/kg) showed effective activation of the p53 pathway, indicated by the accumulation of p53, MDM2, and p21 proteins.[2]

-

Apoptosis Induction: Robust cleavage of PARP was observed in the tumor tissue, confirming strong induction of apoptosis in vivo.[2]

-

Safety Profile: Throughout the in vivo studies, mice treated with efficacious doses of this compound did not exhibit significant weight loss or other observable signs of toxicity, indicating a favorable preliminary safety profile.[2][4]

Comparative Analysis: this compound as a Warhead for PROTACs

The high potency and specific binding of this compound to MDM2 made it an ideal candidate to serve as a "warhead" for Proteolysis Targeting Chimeras (PROTACs).[4][8] PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase ligand, inducing the degradation of the target protein rather than just its inhibition.

MD-224 is a PROTAC that uses an this compound derivative to bind MDM2 and a ligand for the cereblon E3 ligase.[4] Preclinical studies directly comparing this compound to MD-224 revealed key insights:

-

Enhanced Potency: MD-224 was over 10 times more potent than this compound at inhibiting cell growth and inducing apoptosis in leukemia cell lines.[4]

-

Superior Efficacy: In the RS4;11 xenograft model, MD-224 achieved complete and durable tumor regression, a superior outcome compared to the tumor growth retardation observed with this compound.[4][8]

| Compound | Mechanism | IC50 (RS4;11 cells) | In Vivo Efficacy (RS4;11 Model) | Source |

| This compound | MDM2 Inhibition | >100 nM (estimated) | Tumor growth retardation | [4] |

| MD-224 | MDM2 Degradation | 4.4 - 33.1 nM | Complete tumor regression | [4] |

This comparison underscores the evolution of therapeutic strategies, where highly optimized inhibitors like this compound provide the critical foundation for next-generation modalities such as targeted protein degradation.

Conclusion

The preclinical data for this compound provide a robust and scientifically rigorous validation of its potential as a cancer therapeutic. It is a highly potent, orally bioavailable inhibitor of the MDM2-p53 interaction with a clear, p53-dependent mechanism of action. In vitro studies confirm its ability to selectively kill cancer cells with wild-type p53 by inducing cell cycle arrest and apoptosis. These findings translate to significant in vivo anti-tumor efficacy in xenograft models, with clear evidence of on-target pathway activation in the tumor tissue and a favorable safety profile. While newer modalities like PROTAC degraders built upon the this compound scaffold have shown even greater efficacy, the foundational preclinical work on this compound was instrumental in validating MDM2 as a druggable target and paving the way for the clinical development of p53-reactivating therapies.

References

-

Title: Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC Source: National Institutes of Health URL: [Link]

-

Title: this compound is an Orally Active MDM2 Inhibitor Source: Network of Cancer Research URL: [Link]

-

Title: Targeted Degradation of MDM2 as a New Approach to Improve the Efficacy of MDM2-p53 Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Mouse models of Mdm2 and Mdm4 and their clinical implications - PMC Source: PubMed Central URL: [Link]

-

Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: National Institutes of Health URL: [Link]

Sources

- 1. Mouse models of Mdm2 and Mdm4 and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

MI-1061: A Technical Guide to its Application in Cancer Cell Lines

This guide provides an in-depth technical overview of MI-1061, a potent small-molecule inhibitor, for researchers, scientists, and drug development professionals. It delves into the compound's core mechanism, its differential effects across various cancer cell lines, and detailed protocols for its experimental application.

Introduction to this compound: A Targeted Approach to Cancer Therapy

This compound is a potent, orally bioavailable, and chemically stable inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] With a high binding affinity to MDM2 (IC50 = 4.4 nM; Ki = 0.16 nM), this compound offers a targeted therapeutic strategy for cancers that retain wild-type p53.[1][2]

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the function of wild-type p53 is effectively nullified by its negative regulator, MDM2. MDM2, an E3 ubiquitin ligase, binds to p53, promoting its degradation through the proteasome and thereby enabling cancer cell survival and proliferation.[3]

This compound is designed to occupy the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[4] This inhibition stabilizes p53, leading to its accumulation in the nucleus. The elevated levels of active p53 then trigger the transcription of its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells with functional p53.[2][4]

Caption: Mechanism of action of this compound.

Efficacy of this compound Across Different Cancer Cell Lines

The efficacy of this compound is intrinsically linked to the p53 status of the cancer cells. Its cytotoxic effects are most pronounced in cell lines harboring wild-type p53.

| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) | Key Findings |

| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 100 | Potent induction of apoptosis.[1][2] |

| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-type | 250 | p53-dependent cell growth inhibition.[1][2] |

| HCT-116 p53-/- | Colorectal Carcinoma | Null | >10,000 | Demonstrates p53-dependency of this compound.[1][2] |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | ~140 | Effective p53 activation and cell growth inhibition.[5] |

| MV4;11 | Acute Myeloid Leukemia | Wild-type | Not specified | Induction of MDM2 and p53 accumulation.[5] |

Data Insights:

-

p53 Dependency: The stark contrast in IC50 values between the HCT-116 p53+/+ and p53-/- cell lines underscores the critical requirement of functional p53 for this compound's activity.[1][2]

-

MDM2 Amplification: The SJSA-1 cell line, which has an amplification of the MDM2 gene, is particularly sensitive to this compound, highlighting the vulnerability of cancers with this genetic alteration.[6]

-

Hematological Malignancies: this compound has demonstrated significant activity in leukemia cell lines with wild-type p53, such as RS4;11 and MV4;11, suggesting its potential therapeutic application in these diseases.[5]

Experimental Protocols for this compound Application

The following protocols provide a standardized framework for investigating the effects of this compound in cancer cell lines.

Caption: General experimental workflow for this compound studies.

Cell Culture and this compound Treatment

Causality: Proper cell culture techniques are fundamental to obtaining reproducible and reliable data. The choice of cell line should be guided by the experimental question, with a strong emphasis on the p53 status.

-

Cell Line Maintenance: Culture cancer cell lines (e.g., SJSA-1, HCT-116) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and apoptosis assays) at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (DMSO) should always be included. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[7]

-

MTT Addition: Following the treatment period with this compound, add 10 µL of the MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Causality: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[9][10]

-

Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

-

Western Blot Analysis

Causality: Western blotting is used to detect changes in the expression levels of specific proteins. Following this compound treatment, an increase in p53 and its downstream target, MDM2, is expected. The cleavage of PARP is a hallmark of apoptosis.[4][11]

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable research tool for investigating the MDM2-p53 signaling pathway and holds therapeutic promise for cancers with wild-type p53. This guide provides a comprehensive framework for its application in various cancer cell lines, from understanding its mechanism of action to detailed experimental protocols. Adherence to these scientifically sound methodologies will enable researchers to generate robust and reproducible data, contributing to the advancement of targeted cancer therapies.

References

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

- MTT Assay Protocol for Cell Viability and Prolifer

- This compound | MDM2-p53 Interaction Inhibitor. MedchemExpress.com.

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

- MTT assay protocol. Abcam.

- Annexin V staining assay protocol for apoptosis. Abcam.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

- Protocol for Cell Viability Assays. BroadPharm.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Method for Analysing Apoptotic Cells via Annexin V Binding. UCL.

- This compound TFA | MDM2-p53 Interaction Inhibitor. MedchemExpress.com.

- This compound is an Orally Active MDM2 Inhibitor. Network of Cancer Research.

- Application Notes and Protocols for Western Blot Analysis of p53 and MDM2 Following this compound TFA Tre

- Application Notes and Protocols for Co-treatment of MDM2 Inhibitors and TCDD in Cancer Cell Lines. Benchchem.

- Application Notes and Protocols for Detecting p53 Activation by Alrizomadlin via Western Blot. Benchchem.

- Application Notes and Protocols for Western Blot Analysis of p53 and p21 Induction by Siremadlin. Benchchem.

- Application Notes and Protocols: MI-888 for Studying the MDM2-p53 Protein-Protein Interaction. Benchchem.

- A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice. PMC - NIH.

- Structure-based design of PROTAC MDM2 degrader MD-224. Binding model of...

- Reactivation of p53 by a specific MDM2 antagonist (MI-43)

- Representative western blot analysis of p53 and MDM2 protein levels in...

- Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression. PMC - NIH.

- Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. PMC - NIH.

- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.

- This compound | MDM2-p53 Interaction 抑制剂. MCE.

- Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. PMC.

- Pharmacological Activation of p53 in Cancer Cells. PMC - PubMed Central.

- Cellosaurus cell line SJSA-1 (CVCL_1697). Cellosaurus.

- MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. Frontiers.

- MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PMC - PubMed Central.

- Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment.

- Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Tre

- Role of p21 in SP600125-induced cell cycle arrest, endoreduplic

- SJSA1 Xenograft Model. Altogen Labs.

- Fig 1. Establishment and characterization of in vitro SJSA-1 resistant...

- MDM2 Inhibition Marches on Across Cancer Settings. Targeted Oncology.

- SJSA-1 - CRL-2098.